[(3-Methylbut-1-en-1-yl)selanyl]benzene
Description
[(3-Methylbut-1-en-1-yl)selanyl]benzene is an organoselenium compound featuring a benzene ring bonded to a selanyl (-Se-) group, which is further attached to a 3-methylbut-1-en-1-yl substituent. Organoselenium compounds are known for their redox activity, nucleophilicity, and applications in C–H bond functionalization .
Properties
CAS No. |
58280-82-3 |
|---|---|
Molecular Formula |
C11H14Se |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
3-methylbut-1-enylselanylbenzene |
InChI |
InChI=1S/C11H14Se/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
HLIMQEHEXFSYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Selenium-Containing Aromatic Compounds
4-((4-Bromobenzyl)selanyl)aniline (Compound 2, )
- Structure : Features a selanyl group bridging a bromobenzyl moiety and an aniline group.
- Key Differences: The presence of an electron-donating amino (-NH₂) group and bromine substituent alters reactivity compared to [(3-Methylbut-1-en-1-yl)selanyl]benzene, which lacks these groups.
- Properties and Applications: Exhibits cytotoxicity against oligodendrocytes and redox activity, as shown via H₂-DCFDA assays .
- Comparison: The absence of bromine and amino groups in this compound may reduce its biological activity but enhance its suitability for catalytic or synthetic roles due to simpler steric and electronic profiles.
Selenophenol Derivatives (General Class)
- Structure: Benzene with a -SeH group (e.g., benzeneselenol).
- Key Differences : The selanyl (-Se-) group in the target compound is less acidic than -SeH, reducing nucleophilic reactivity.
- Reactivity: Selenophenols participate in radical reactions and diselenide formation, whereas this compound’s alkenyl group may favor electrophilic additions or cycloadditions.
Functional Group Analogs: Boronic Acids and Alkenyl Systems
[(1E)-3-Methylbut-1-en-1-yl]boronic Acid ()
- Structure : Shares the 3-methylbut-1-en-1-yl substituent but replaces selanylbenzene with a boronic acid (-B(OH)₂) group.
- Reactivity : Boronic acids are pivotal in Suzuki-Miyaura cross-couplings, whereas selanyl compounds are more nucleophilic and redox-active.
- Applications : While boronic acids are used in bioconjugation and materials science, selenium analogs may excel in catalysis or as antioxidants .
Electronic and Mechanistic Insights from Benzene Studies ()


Although the provided evidence focuses on electron-stimulated desorption (ESD) from benzene films, insights into benzene’s stability under electron irradiation may indirectly inform the behavior of this compound:
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